molecular formula C57H66ClF4N6O11PS4 B8201800 Pelcitoclax CAS No. 1619923-36-2

Pelcitoclax

货号 B8201800
CAS 编号: 1619923-36-2
分子量: 1281.9 g/mol
InChI 键: QIOCQCYXBYUYLH-YACUFSJGSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pelcitoclax is under investigation in clinical trial NCT04210037 (Study of Combination APG-1252 Plus Paclitaxel in Patients With Relapsed/refractory Small Cell Lung Cancer).
Pelcitoclax is a Bcl-2 homology (BH)-3 mimetic and selective inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and Bcl-XL, with potential pro-apoptotic and antineoplastic activities. Upon administration, pelcitoclax specifically binds to and inhibits the activity of the pro-survival proteins Bcl-2 and Bcl-XL. This restores apoptotic processes and inhibits cell proliferation in Bcl-2/Bcl-XL-dependent tumor cells. Bcl-2 and Bcl-XL, proteins belonging to the Bcl-2 family that are overexpressed in many cancers, play an important role in the negative regulation of apoptosis;  tumor expression is associated with increased drug resistance and cancer cell survival.

科学研究应用

  1. 晚期实体瘤双重抑制剂:Pelcitoclax被认为是Bcl-2/Bcl-xL的新型双重抑制剂。它已显示出对晚期实体瘤患者单药治疗的有效性,并且在每周两次高达240mg的剂量下耐受性良好(Pemmaraju et al., 2020).

  2. 增强抗肿瘤免疫力:一项关于含有PELC/CpG的纳米粒子的研究表明,它们可以增强CD8+ T细胞介导的抗肿瘤免疫力并促进小鼠的肿瘤消退,表明在免疫治疗中具有潜在应用(Song et al., 2014).

  3. 在基于干细胞的疗法中的应用:与Pelcitoclax结合的重组凝集素-毒素融合蛋白rBC2LCN-PE23被发现有效消除致瘤性人类多能干细胞,增强了基于干细胞的疗法的安全性(Tateno et al., 2015).

  4. 肺癌中的抗肿瘤活性:Pelcitoclax在异种移植模型中显示出有希望的抗肿瘤活性和良好的安全性,特别是在非小细胞肺癌的情况下。这包括一项关于其与紫杉醇联合治疗复发/难治性小细胞肺癌的研究(Qin et al., 2021).

  5. 治疗罕见癌症类型:研究表明,Pelcitoclax正在开发中,用于治疗罕见的癌症类型(Drews, 2000).

  6. 在肺癌中与奥希替尼联合使用:发现Pelcitoclax与奥希替尼的联合使用是安全的,并且在一些EGFR突变型非小细胞肺癌患者中显示出初步疗效(Zhang et al., 2022).

  7. 不同肺癌类型疗效差异:虽然Pelcitoclax已显示出对晚期非小细胞肺癌预后的改善,但小细胞肺癌的报告结果为阴性,表明疗效因癌症类型而异(Rossi et al., 2010).

属性

IUPAC Name

3-[1-[(3R)-3-[4-[[4-[4-[3-[2-(4-chlorophenyl)-5-methyl-4-methylsulfonyl-1-propan-2-ylpyrrol-3-yl]-5-fluorophenyl]piperazin-1-yl]phenyl]sulfamoyl]-2-(trifluoromethylsulfonyl)anilino]-4-phenylsulfanylbutyl]piperidine-4-carbonyl]oxypropylphosphonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H66ClF4N6O11PS4/c1-38(2)68-39(3)55(82(4,73)74)53(54(68)40-11-13-43(58)14-12-40)42-33-44(59)35-48(34-42)67-29-27-66(28-30-67)47-17-15-45(16-18-47)64-84(77,78)50-19-20-51(52(36-50)83(75,76)57(60,61)62)63-46(37-81-49-9-6-5-7-10-49)23-26-65-24-21-41(22-25-65)56(69)79-31-8-32-80(70,71)72/h5-7,9-20,33-36,38,41,46,63-64H,8,21-32,37H2,1-4H3,(H2,70,71,72)/t46-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIOCQCYXBYUYLH-YACUFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(N1C(C)C)C2=CC=C(C=C2)Cl)C3=CC(=CC(=C3)F)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)N[C@H](CCN7CCC(CC7)C(=O)OCCCP(=O)(O)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H66ClF4N6O11PS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1281.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pelcitoclax

CAS RN

1619923-36-2
Record name Pelcitoclax [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1619923362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pelcitoclax
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16285
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name PELCITOCLAX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/317UBD60ML
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pelcitoclax
Reactant of Route 2
Reactant of Route 2
Pelcitoclax
Reactant of Route 3
Reactant of Route 3
Pelcitoclax
Reactant of Route 4
Reactant of Route 4
Pelcitoclax
Reactant of Route 5
Reactant of Route 5
Pelcitoclax
Reactant of Route 6
Pelcitoclax

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。